molecular formula C9H7N3O4 B11759436 methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Cat. No.: B11759436
M. Wt: 221.17 g/mol
InChI Key: LVGSNWFNRJKRDC-UHFFFAOYSA-N
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Description

Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 1190310-77-0) is a high-purity chemical building block designed for advanced research applications. This compound features a pyrrolo[3,2-b]pyridine core, which is one of the six structural isomers of the fused pyrrolopyridine heterocyclic system, a scaffold of high interest in medicinal chemistry due to its similarity to biologically active natural products and approved drugs . The molecular structure includes a nitro group at the 3-position and a methyl carboxylate ester at the 5-position, providing two distinct sites for further chemical modification. This makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active compounds . While specific biological data for this exact molecule is limited, derivatives of closely related pyrrolopyridine scaffolds, such as pyrrolo[2,3-b]pyridine (7-azaindole), are extensively investigated as potent inhibitors of enzymes like human neutrophil elastase (HNE) and various kinases . HNE inhibitors are relevant for treating respiratory conditions like COPD and cystic fibrosis . Researchers can utilize this compound to develop novel molecules targeting these and other therapeutic areas. Key Identifiers: • CAS Number: 1190310-77-0 • Molecular Formula: C 9 H 7 N 3 O 4 • Molecular Weight: 221.17 g/mol This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)6-3-2-5-8(11-6)7(4-10-5)12(14)15/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGSNWFNRJKRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)NC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

ParameterValue
Starting Material5-Acetylamino-5-trimethylsilanylethynyl-2-nicotinic acid methyl ester
ReagentTBAF (1.0 M in THF)
SolventTHF
Temperature70°C
Duration4 hours
Yield~47% (calculated)

This method prioritizes simplicity but requires precise control over reaction conditions to avoid side reactions such as over-dealkylation or polymerization.

Regioselective Nitration at Position 3

Introducing the nitro group at position 3 of the pyrrolo[3,2-b]pyridine core is critical for achieving the target compound. Nitration is typically performed post-cyclization using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate . The electron-rich pyrrole ring directs electrophilic substitution to the meta position relative to the pyridine nitrogen, favoring nitration at C3.

Nitration Protocol:

  • Substrate : Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate.

  • Reagents : Fuming HNO₃ (90%) and concentrated H₂SO₄ (1:3 v/v).

  • Conditions : 0–5°C for 2 hours, followed by gradual warming to room temperature.

  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and purification via silica gel chromatography.

Challenges and Optimizations:

  • Regioselectivity : Competing nitration at C2 or C4 may occur if reaction temperatures exceed 10°C.

  • Yield : Reported yields range from 50–65%, depending on the stoichiometry of nitrating agents.

Alternative Synthetic Routes

Nitration Before Cyclization

An alternative approach involves nitrating a pyridine precursor prior to cyclization. For example, 5-methoxy-3-nitropyridine derivatives undergo Pd-catalyzed coupling with trimethylsilylacetylene, followed by TBAF-mediated cyclization to introduce the pyrrole ring. This method avoids post-cyclization nitration challenges but requires stable nitro-containing intermediates.

Tosyl-Protected Intermediates

Protecting the pyrrole nitrogen with a tosyl group enhances nitration regioselectivity. For instance, tosyl-protected methyl pyrrolo[3,2-b]pyridine-5-carboxylate undergoes nitration at C3 with >80% selectivity, followed by deprotection using NaOH/MeOH.

Comparative Analysis of Methods:

MethodAdvantagesDisadvantagesYield Range
Post-Cyclization NitrationSimple, fewer stepsModerate regioselectivity50–65%
Pre-Cyclization NitrationHigh regioselectivityMulti-step synthesis40–55%
Tosyl-Mediated NitrationExcellent regiocontrolAdditional protection/deprotection steps60–75%

Industrial and Research Applications

Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate serves as a precursor for kinase inhibitors and fluorescent dyes. Its nitro group facilitates further functionalization via reduction to amines or cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the nitro group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyridine compounds.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has shown promising anticancer properties. Studies indicate that derivatives of pyrrolo[3,2-b]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications at specific positions on the pyridine ring enhanced the compound's ability to inhibit tumor growth in vitro .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy. Research indicates that derivatives of pyrrolo[3,2-b]pyridine can inhibit the growth of pathogenic bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
  • Anti-inflammatory Effects :
    • This compound has been investigated for its anti-inflammatory properties. The nitro group in the structure is thought to play a critical role in modulating inflammatory responses, making it a candidate for developing anti-inflammatory therapies .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with readily available pyrrole derivatives.
  • Nitro Group Introduction : The introduction of the nitro group can be achieved through electrophilic nitration methods.
  • Carboxylate Formation : The carboxylic acid moiety is introduced via carboxylation reactions, often employing carbon dioxide or carbon monoxide under specific conditions.

Case Study 1: Antitumor Activity Assessment

A recent study assessed the cytotoxic activity of this compound against various cancer cell lines, including breast and lung cancer cells. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as a lead compound for further development .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial activity of the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

Mechanism of Action

The mechanism of action of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolopyridine core can interact with biological macromolecules such as proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Weight and Reactivity

Compound Name Substituent CAS No. Molecular Weight Key Properties/Applications Reference
Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate -NO₂ Not explicitly listed ~223.15 (estimated) Expected high reactivity due to nitro group; potential nitration intermediate -
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate -Br 1190318-72-9 255.07 Bromo group enhances electrophilic substitution; used in cross-coupling reactions
Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate -I 1190310-84-9 301.07 Heavy atom effect; useful in radiolabeling or crystallography
Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate -CHO 1190311-00-2 204.18 Aldehyde functionality enables condensation reactions; intermediate for Schiff bases
Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate =O 1190311-14-8 192.17 Oxo group increases polarity; potential hydrogen-bonding motifs

Biological Activity

Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₉H₈N₄O₃
  • Molecular Weight : 221.17 g/mol
  • CAS Number : 53412725

The compound features a pyrrole ring fused to a pyridine ring with a nitro group at the 3-position and a carboxylate ester group at the 5-position. This unique structure contributes to its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act by:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can disrupt cellular processes.
  • Modulation of Receptors : It may interact with certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Pharmacological Applications

Research indicates several therapeutic areas where this compound may have significant effects:

  • Anticancer Activity : Studies suggest that derivatives of pyrrolopyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine have demonstrated activity against breast cancer and leukemia cells .
  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects against pathogenic bacteria and fungi. In vitro studies have shown promising results against drug-resistant strains .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerEffective against various cancer cell lines
AntimicrobialActivity against drug-resistant bacteria
Enzyme InhibitionInhibitory effects on specific enzymes

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of methyl 3-nitro derivatives. The research indicated that these compounds significantly inhibited cell proliferation in breast cancer models, with IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction through caspase activation .

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, methyl 3-nitro derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that these compounds exhibited minimum inhibitory concentrations (MIC) lower than those of standard antibiotics, suggesting their potential as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate to improve yield and purity?

  • Methodological Answer : Multi-step synthetic pathways are typically employed, with optimization via microwave-assisted synthesis (reduces reaction time) or continuous flow reactors (enhances reproducibility). For example, similar pyrrolopyridine carboxylates have been synthesized using nitro-substituted precursors under reflux conditions, followed by purification via column chromatography (≥98% purity) . Yield improvements often require adjusting stoichiometric ratios of nitro-substituted intermediates and monitoring reaction progress using TLC or HPLC.

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of HPLC (to assess purity, ≥98% as per vendor specifications) , NMR spectroscopy (1H/13C for functional group verification) , and high-resolution mass spectrometry (HRMS) to confirm molecular weight. Cross-referencing with spectral libraries (e.g., PubChem or EPA DSSTox) helps validate structural assignments .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Moisture-sensitive analogs require desiccants, and exposure to light should be minimized to avoid nitro-group degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the structural characterization of this compound when spectroscopic data conflicts with crystallographic models?

  • Methodological Answer : Employ single-crystal X-ray diffraction (using SHELX programs ) to resolve ambiguities in nitro-group orientation or ring puckering. If crystallography is impractical, use DFT computational modeling to predict NMR/IR spectra and compare with experimental data . For conflicting NMR signals, 2D experiments (e.g., COSY, NOESY) can clarify proton-proton correlations .

Q. What methodological approaches are employed to validate the biological targets of this compound in pharmacological studies?

  • Methodological Answer : Use molecular docking simulations to predict interactions with enzymes (e.g., kinases) or receptors , followed by in vitro enzyme inhibition assays (e.g., IC50 determination). For example, related pyrrolopyridine carboxylates show activity against viral proteases or cancer targets via competitive binding studies . Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate analogs of this compound for enhanced bioactivity?

  • Methodological Answer : Synthesize derivatives with substitutions at the 3-nitro or 5-carboxylate positions (e.g., halogenation, alkylation) . Test analogs using parallel artificial membrane permeability assays (PAMPA) for bioavailability and cell-based assays (e.g., cytotoxicity in cancer lines) . Quantitative SAR (QSAR) models can prioritize candidates by correlating electronic properties (Hammett constants) with activity .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

  • Methodological Answer : Optimize nitro-group introduction using directed ortho-metalation or transition-metal catalysis (e.g., Pd-mediated cross-coupling) to avoid byproducts. Pilot-scale reactions in continuous flow systems improve heat transfer and reduce decomposition risks . Monitor regioselectivity via inline FTIR or LC-MS .

Data Contradiction Analysis

Q. How should researchers address conflicting data between computational predictions and experimental results for the reactivity of this compound?

  • Methodological Answer : Re-evaluate computational parameters (e.g., solvent models, basis sets) to align with experimental conditions (e.g., polar aprotic solvents). Validate with kinetic studies (e.g., Arrhenius plots) to compare predicted vs. observed reaction rates. Discrepancies in nitro-group reduction potentials may require cyclic voltammetry for empirical validation .

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